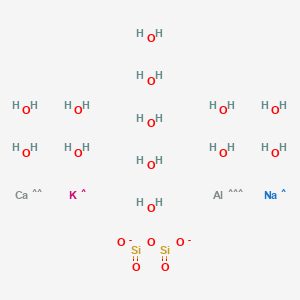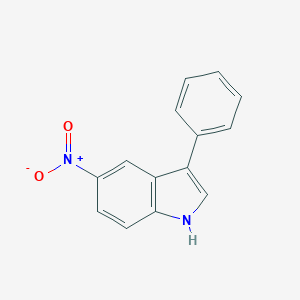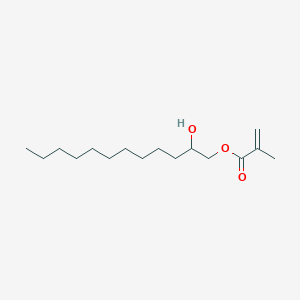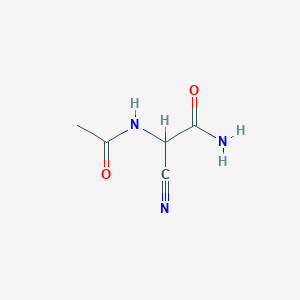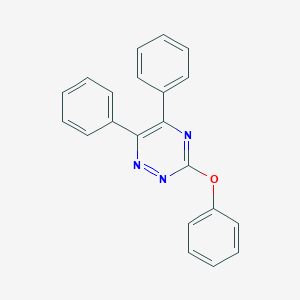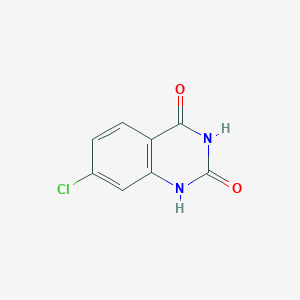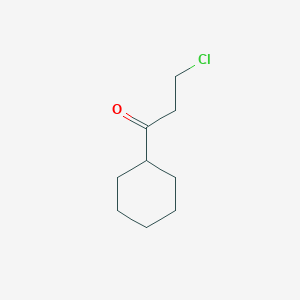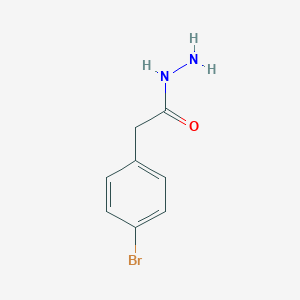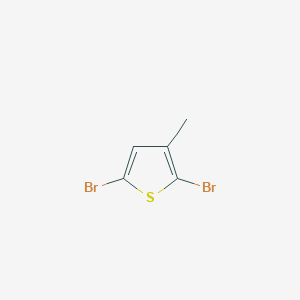
2,5-二溴-3-甲基噻吩
描述
2,5-Dibromo-3-methylthiophene is an organobromine compound with the molecular formula C5H4Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and a methyl group at the 3 position on the thiophene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
科学研究应用
2,5-Dibromo-3-methylthiophene has a wide range of applications in scientific research:
作用机制
Target of Action
2,5-Dibromo-3-methylthiophene is primarily used in the synthesis of novel derivatives via the Suzuki coupling reaction . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the formation of carbon-carbon (C-C) bonds .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki coupling reaction . This reaction is a convenient method for C-C bond formations in organic molecules . The more electron-deficient carbon moiety is preferably reactive towards attacking nucleophiles .
Biochemical Pathways
The Suzuki coupling reaction is the primary biochemical pathway affected by 2,5-Dibromo-3-methylthiophene . This reaction results in the formation of novel derivatives of 2,5-Dibromo-3-methylthiophene . The downstream effects of this pathway include the synthesis of compounds with various functional groups .
Result of Action
The molecular and cellular effects of 2,5-Dibromo-3-methylthiophene’s action are primarily seen in the formation of new C-C bonds in organic molecules . The synthesized compounds have shown promising biological activities, including antioxidant, antibacterial, and antiurease activities .
生化分析
Biochemical Properties
2,5-Dibromo-3-methylthiophene has been used in the Suzuki reaction, a method for C–C bond formations in organic molecules . This compound interacts with palladium (0) in the Suzuki cross-coupling reaction . The nature of these interactions involves the formation of carbon-carbon bonds, which are crucial in organic chemistry and biochemistry .
Cellular Effects
Derivatives of this compound have shown antioxidant, antibacterial, and antiurease activities . These effects suggest that 2,5-Dibromo-3-methylthiophene may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This reaction could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Dibromo-3-methylthiophene can be synthesized through the bromination of 3-methylthiophene. The process involves the addition of bromine to 3-methylthiophene in the presence of a solvent such as acetic acid. The reaction is typically carried out at low temperatures to control the rate of bromination and to ensure selective substitution at the 2 and 5 positions .
Industrial Production Methods: In an industrial setting, the synthesis of 2,5-dibromo-3-methylthiophene can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the bromination process .
化学反应分析
Types of Reactions: 2,5-Dibromo-3-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Nucleophilic Substitution: Grignard reagents or organolithium compounds in the presence of a suitable solvent like tetrahydrofuran (THF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Thiophene Derivatives: Formed through nucleophilic substitution reactions
相似化合物的比较
- 2,5-Dibromo-3-hexylthiophene
- 2,3-Dibromothiophene
- 2,5-Dibromothiophene
属性
IUPAC Name |
2,5-dibromo-3-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c1-3-2-4(6)8-5(3)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFXZROPBCBLLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157249 | |
| Record name | 2,5-Dibromo-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13191-36-1 | |
| Record name | 2,5-Dibromo-3-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13191-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-3-methylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013191361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dibromo-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dibromo-3-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,5-Dibromo-3-methylthiophene synthesized effectively?
A1: 2,5-Dibromo-3-methylthiophene can be synthesized using 3-methylthiophene and N-Bromosuccinimide (NBS) as starting materials. [] A study demonstrated that a reaction time of 11 hours at reflux resulted in a 78% yield of 2,5-Dibromo-3-methylthiophene with a purity above 98% as determined by Gas Chromatography (GC). []
Q2: What are the key spectroscopic characteristics of 2,5-Dibromo-3-methylthiophene?
A2: The synthesized 2,5-Dibromo-3-methylthiophene has been characterized using Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance (1H NMR). [] These techniques provide insights into the molecule's structure and bonding characteristics.
Q3: Has 2,5-Dibromo-3-methylthiophene been utilized in any specific applications?
A3: Research indicates that the methanol-soluble fraction obtained from the Copper(II) chloride-induced polymerization of 2,5-Dibromo-3-methylthiophene exhibits interesting electrochemical behavior. [] This fraction displays redox waves associated with both incorporated copper ions and the polymer matrix itself during cyclic voltammetry. [] Furthermore, it demonstrates potential as an electrode material for the Ferri/Ferrocyanide redox couple in aqueous media, showcasing good stability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


